5-[7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-thiadiazol-2-amine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and a thiadiazole moiety, making it a versatile scaffold for drug discovery and other research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds. This reaction can be performed using aryl and heteroaryl boronic acids in the presence of a palladium catalyst and a base . The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include scaling up the Suzuki–Miyaura cross-coupling reaction and employing continuous flow chemistry techniques to improve efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-[7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
5-[7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, as a selective estrogen receptor β (ERβ) antagonist, it binds to the ERβ receptor and inhibits its activity, which can modulate various biological processes . This compound can also affect other molecular pathways, depending on its specific chemical modifications and the biological context .
Comparison with Similar Compounds
Similar Compounds
4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol (PHTPP): A selective ERβ antagonist with similar structural features.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their inhibitory activity against cyclin-dependent kinases (CDKs), which are important in cancer research.
Properties
IUPAC Name |
5-[7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N6S/c10-9(11,12)5-1-2-14-6-3-4(17-18(5)6)7-15-16-8(13)19-7/h3,5,14H,1-2H2,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXWKTXKPNAZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=NN2C1C(F)(F)F)C3=NN=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.